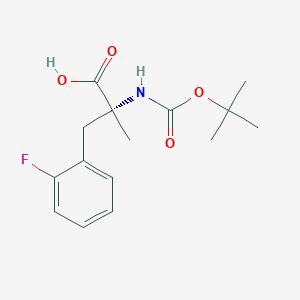
2-Bromo-4-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methylpyridine-3-boronic acid (2BMPA) is an organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. 2BMPA is a boronic acid derivative that can be used in a variety of organic and medicinal synthesis processes. This compound has been used in the synthesis of a variety of pharmaceuticals, polymers, and other organic compounds. Additionally, 2BMPA has been used as a catalyst for the synthesis of various polymers and as a reagent for the synthesis of various compounds.
作用機序
2-Bromo-4-methylpyridine-3-boronic acid acts as a catalyst for the synthesis of various polymers and as a reagent for the synthesis of various compounds. Additionally, this compound has been used to study the structure and function of various proteins and enzymes. The mechanism of action of this compound is not fully understood, but it is believed that the boronic acid moiety of this compound is responsible for its catalytic activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, anti-diabetic, and anti-cancer effects.
実験室実験の利点と制限
2-Bromo-4-methylpyridine-3-boronic acid has several advantages when used in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is a stable compound that can be stored for long periods of time. Third, it is a versatile compound that can be used in a variety of organic synthesis and biochemistry experiments. However, this compound also has some limitations. It is not a very water-soluble compound, so it may not be suitable for use in experiments involving aqueous solutions. Additionally, this compound is a toxic compound and should be handled with care.
将来の方向性
There are a variety of potential future directions for research on 2-Bromo-4-methylpyridine-3-boronic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in medicinal and pharmaceutical synthesis. Finally, further research could be done on the synthesis of this compound and its potential applications in the synthesis of polymers and other compounds.
合成法
2-Bromo-4-methylpyridine-3-boronic acid can be synthesized from the reaction of 4-methylpyridine and 2-bromoboronic acid. The reaction of these two compounds produces this compound in a two-step process. In the first step, 4-methylpyridine is reacted with 2-bromoboronic acid to produce an imine intermediate. In the second step, the imine intermediate is reacted with an acid to produce this compound.
科学的研究の応用
2-Bromo-4-methylpyridine-3-boronic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a catalyst for the synthesis of various polymers, as a reagent for the synthesis of various compounds, and as a reagent for the synthesis of various pharmaceuticals. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
特性
IUPAC Name |
(2-bromo-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPMHQORWIMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Br)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














